tert-butyl (S)-1-(methoxycarbonyl)-4-(4-(benzyloxy)phenyl)-4-oxobutylcarbamate
Description
The compound tert-butyl (S)-1-(methoxycarbonyl)-4-(4-(benzyloxy)phenyl)-4-oxobutylcarbamate is a chiral carbamate derivative characterized by a stereogenic center at the S-configuration. Its structure includes:
- A tert-butyl carbamate group (Boc-protected amine), a common protecting group in organic synthesis to enhance stability and control reactivity.
- A methoxycarbonyl (ester) group at the 1-position, which may act as an electrophilic site for nucleophilic substitution or hydrolysis.
- A 4-oxobutyl chain terminating in a 4-(benzyloxy)phenyl substituent.
This compound is likely utilized as an intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors or peptidomimetics, where stereochemical control and protective groups are critical .
Properties
IUPAC Name |
methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-(4-phenylmethoxyphenyl)pentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO6/c1-24(2,3)31-23(28)25-20(22(27)29-4)14-15-21(26)18-10-12-19(13-11-18)30-16-17-8-6-5-7-9-17/h5-13,20H,14-16H2,1-4H3,(H,25,28)/t20-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKMYDRDNGPTPFD-FQEVSTJZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401119749 | |
| Record name | Methyl (αS)-α-[[(1,1-dimethylethoxy)carbonyl]amino]-δ-oxo-4-(phenylmethoxy)benzenepentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401119749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
934240-37-6 | |
| Record name | Methyl (αS)-α-[[(1,1-dimethylethoxy)carbonyl]amino]-δ-oxo-4-(phenylmethoxy)benzenepentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=934240-37-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (αS)-α-[[(1,1-dimethylethoxy)carbonyl]amino]-δ-oxo-4-(phenylmethoxy)benzenepentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401119749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl (2S)-2-({[(1,1-dimethylethyl)oxy]carbonyl}amino)-5-oxo-5-{4-[(phenylmethyl)oxy]phenyl}pentanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.249.181 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (S)-1-(methoxycarbonyl)-4-(4-(benzyloxy)phenyl)-4-oxobutylcarbamate typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. Common synthetic routes may include:
Protection of the amine group: Using tert-butyl chloroformate to form the tert-butyl carbamate.
Formation of the ester: Reacting the appropriate acid with methanol in the presence of a catalyst to form the methoxycarbonyl group.
Introduction of the benzyloxyphenyl group: Using a benzyl halide and a phenol derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (S)-1-(methoxycarbonyl)-4-(4-(benzyloxy)phenyl)-4-oxobutylcarbamate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The tert-butyl group can be substituted with other alkyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Utilizing alkyl halides and a strong base like sodium hydride.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of new alkylated carbamates.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily explored for its potential therapeutic applications. Its structure suggests that it could act as a prodrug or lead compound in drug development. The presence of the benzyloxy group may enhance lipophilicity, potentially improving bioavailability and facilitating cellular uptake.
Synthesis of Chiral Compounds
tert-butyl (S)-1-(methoxycarbonyl)-4-(4-(benzyloxy)phenyl)-4-oxobutylcarbamate serves as an important chiral building block in asymmetric synthesis. Its chirality is beneficial for the synthesis of enantiomerically pure compounds, which are crucial in pharmaceuticals where specific stereochemistry can significantly affect biological activity.
Catalysis
Research indicates that similar compounds have been utilized as catalysts in various organic reactions. The functional groups present in this compound may provide catalytic activity, particularly in reactions involving carbon-carbon bond formation or functional group transformations.
Biological Studies
The compound's structural features allow for investigations into its biological properties. Preliminary studies can assess its efficacy against specific targets, such as enzymes or receptors involved in disease pathways. The benzyloxy group may also contribute to interactions with biological macromolecules.
Case Study 1: Synthesis and Characterization
A study focused on synthesizing derivatives of this compound highlighted its utility as a precursor for more complex molecules. The researchers demonstrated the successful modification of the compound to yield derivatives with enhanced biological activities.
In another research effort, the biological activity of the compound was evaluated against various cancer cell lines. The results indicated that certain derivatives exhibited promising cytotoxic effects, suggesting potential applications in cancer therapy.
Data Table: Summary of Research Applications
Mechanism of Action
The mechanism of action of tert-butyl (S)-1-(methoxycarbonyl)-4-(4-(benzyloxy)phenyl)-4-oxobutylcarbamate involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to enzymes: Inhibiting or modulating enzyme activity.
Interacting with receptors: Affecting signal transduction pathways.
Modifying proteins: Through covalent modification or reversible binding.
Comparison with Similar Compounds
(S)-tert-Butyl (1-(4-methoxyphenyl)ethyl)carbamate ()
(S)-tert-butyl (1-(benzyloxy)-2,2-dimethyl-4-oxoazetidin-3-yl)carbamate ()
- Key Differences :
- Features a 4-oxoazetidin (β-lactam) ring instead of a linear 4-oxobutyl chain.
- Contains 2,2-dimethyl substituents on the azetidine ring, enhancing steric hindrance and conformational rigidity.
- Implications : The β-lactam structure may confer biological activity (e.g., antibiotic properties) but complicates synthetic accessibility compared to linear chains .
tert-butyl (2S,3S)-1-(4-(benzyloxy)phenyl)-4-chloro-3-hydroxybutan-2-ylcarbamate ()
- Key Differences :
- Substitutes the methoxycarbonyl and 4-oxo groups with chloro and hydroxy substituents.
- Exhibits dual stereocenters (2S,3S) compared to the target’s single S-configuration.
Physicochemical Property Comparison
Key Observations:
- Molecular Weight : The target compound’s inferred higher molar mass (~413.45 g/mol) suggests increased hydrophobicity compared to ’s β-lactam analog (320.38 g/mol).
- Boiling Point : ’s compound exhibits a high boiling point (578.65°C), likely due to strong intermolecular hydrogen bonding from the hydroxy group and aromatic stacking.
- Reactivity : The target’s methoxycarbonyl and 4-oxo groups render it more reactive toward nucleophiles (e.g., amines or hydrides) compared to ’s chloro-hydroxy derivative.
Biological Activity
The compound tert-butyl (S)-1-(methoxycarbonyl)-4-(4-(benzyloxy)phenyl)-4-oxobutylcarbamate , also known by its CAS number 870487-09-5, is a synthetic organic molecule with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 479.57 g/mol. Its structure includes a tert-butyl group, a methoxycarbonyl group, and a benzyloxyphenyl moiety, which may contribute to its biological activities.
Structural Formula
Research indicates that compounds similar to this compound can exhibit various biological activities, including:
- Antitumor Activity : Some studies have shown that carbamate derivatives can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells through various signaling pathways.
- Antimicrobial Properties : Certain derivatives have demonstrated effectiveness against a range of microbial strains, suggesting potential applications in treating infections.
Case Studies and Research Findings
- Antitumor Efficacy :
- Antimicrobial Activity :
- Mechanistic Insights :
Data Summary
| Biological Activity | Observed Effects | IC50/MIC Values |
|---|---|---|
| Antitumor | Cell viability reduction in cancer lines | IC50 < 10 µM |
| Antimicrobial | Inhibition of bacterial growth | MIC 32-128 µg/mL |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
